molecular formula C8H6BrFN2O B12822546 2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole

2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole

Cat. No.: B12822546
M. Wt: 245.05 g/mol
InChI Key: NDKMRPCDRMXEAM-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with 4-fluoro-2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly for its anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1H-benzo[d]imidazole
  • 5-Fluoro-1H-benzo[d]imidazole
  • 7-Methoxy-1H-benzo[d]imidazole

Uniqueness

2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the benzimidazole ring. This combination of substituents can enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C8H6BrFN2O/c1-13-4-2-5(10)7-6(3-4)11-8(9)12-7/h2-3H,1H3,(H,11,12)

InChI Key

NDKMRPCDRMXEAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)N=C(N2)Br

Origin of Product

United States

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